molecular formula C₁₄H₂₀N₂O₃ B1144873 (2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate CAS No. 1416134-73-0

(2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate

Cat. No.: B1144873
CAS No.: 1416134-73-0
M. Wt: 264.32
InChI Key:
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Description

(2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate is an organic compound with a unique molecular structure. It features a benzyloxyamino group attached to the piperidine ring and a carboxylate group at the 2-position, with a methyl ester functional group. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly β-lactamase inhibitors like avibactam .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate typically involves multiple steps. One efficient synthetic route starts from commercially available ethyl-5-hydroxypicolinate. The process includes a novel lipase-catalyzed resolution to prepare (2S,5S)-5-hydroxypiperidine-2-carboxylate acid, which is a valuable precursor. This is followed by an optimized one-pot debenzylation/sulfation reaction .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route mentioned above. The key steps include lipase-catalyzed resolution and debenzylation/sulfation reactions, which are optimized for large-scale production. The use of environmentally friendly solvents and reagents is emphasized to ensure sustainability and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted versions, which are useful intermediates in further chemical synthesis .

Scientific Research Applications

(2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its role as an intermediate in the synthesis of β-lactamase inhibitors. These inhibitors work by binding to β-lactamase enzymes, preventing them from breaking down β-lactam antibiotics. This enhances the efficacy of the antibiotics against resistant bacterial strains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate apart is its specific stereochemistry and functional groups, which make it a versatile intermediate in the synthesis of various pharmaceuticals. Its role in the production of β-lactamase inhibitors highlights its importance in medicinal chemistry .

Properties

IUPAC Name

methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-18-14(17)13-8-7-12(9-15-13)16-19-10-11-5-3-2-4-6-11/h2-6,12-13,15-16H,7-10H2,1H3/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOAQASBSYHDJY-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CN1)NOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H](CN1)NOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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